N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at position 5 and a methylthio group at the para position of the benzamide ring.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-27-17-8-11-20-19(13-17)24-22(29-20)25(14-16-5-3-4-12-23-16)21(26)15-6-9-18(28-2)10-7-15/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZBNZXNOORTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of an appropriate o-aminothiophenol derivative with a methoxy-substituted benzaldehyde under acidic conditions.
Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the benzene ring with a methylthio group, often using methylthiolating agents like methyl iodide in the presence of a base.
Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the benzamide nitrogen attacks a pyridin-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s benzothiazole and pyridine motifs are shared with several analogs, but differences in substituents significantly influence physicochemical and biological properties:
Key Structural Insights :
- Pyridine Position : The pyridin-2-ylmethyl group in the target compound may confer distinct binding interactions compared to pyridin-3-yl or pyridin-4-yl analogs (e.g., 4d in ), which are linked to altered pharmacokinetic profiles.
- Methylthio vs.
- Methoxy Substitution : The 5-methoxybenzo[d]thiazole motif is shared with 4i , a compound with high yield (85%) and elevated melting point (177.2°C), suggesting similar synthetic feasibility and stability.
Physicochemical Properties
- Melting Points: Derivatives with rigid aromatic systems (e.g., 4i , 4d ) exhibit higher melting points (>170°C), whereas flexible substituents (e.g., morpholinomethyl in 4d) reduce crystallinity. The target compound’s melting point is unreported but likely falls within this range.
- Solubility : The pyridin-2-ylmethyl group may enhance aqueous solubility compared to analogs like 4d, which contains a hydrophobic dichlorophenyl group .
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The presence of methoxy and methylthio groups contributes to its unique chemical properties, influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 941878-25-7 |
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxybenzo[d]thiazole with 4-(methylthio)benzoyl chloride in the presence of a base like triethylamine, using dichloromethane as a solvent under reflux conditions. Purification is achieved through column chromatography.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzothiazole scaffolds have shown promising activity against various cancer cell lines, including HeLa, MCF-7, and HepG2 cells.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of related compounds against cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.37 |
| Compound B | MCF-7 | 0.73 |
| Compound C | HepG2 | 0.95 |
These findings suggest that this compound may possess similar or enhanced anticancer effects due to its structural characteristics.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Flow cytometry analyses have indicated that related compounds can induce apoptotic cell death in cancer cells.
- Cell Cycle Arrest : Some derivatives have been shown to block the cell cycle at the sub-G1 phase, further supporting their potential as anticancer agents.
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for antimicrobial properties. Benzothiazole derivatives are known for their activity against various bacterial strains, suggesting potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
